molecular formula C9H8ClN3 B13323140 4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine

4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13323140
M. Wt: 193.63 g/mol
InChI Key: SZKMEPJJSHVYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1207543-16-5) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. With the molecular formula C9H8ClN3 and a molecular weight of 193.64 g/mol, this compound belongs to the pyrrolo[2,3-d]pyrimidine family, a privileged structure known for its ability to mimic adenosine and serve as a core "warhead" in the design of ATP-competitive kinase inhibitors . The chloro group at the 4-position serves as a versatile handle for nucleophilic substitution, allowing researchers to functionalize the scaffold with various amine and other functional groups . The cyclopropyl substituent at the 5-position can influence the compound's electronic properties and steric profile, fine-tuning its interaction with biological targets. This makes it a critical intermediate in the synthesis of potential therapeutic agents, particularly for targeting protein kinases like RET, JAK, and others implicated in cancers and inflammatory diseases . Researchers utilize this building block to develop type II kinase inhibitors, which are of high clinical value due to their better selectivity and ability to overcome resistance mutations . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

4-chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C9H8ClN3/c10-8-7-6(5-1-2-5)3-11-9(7)13-4-12-8/h3-5H,1-2H2,(H,11,12,13)

InChI Key

SZKMEPJJSHVYIC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CNC3=C2C(=NC=N3)Cl

Origin of Product

United States

Preparation Methods

Preparation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of various active pharmaceutical ingredients, including ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363, and pevonedistat. A novel method for its manufacture involves a 4-step reaction sequence that provides high yield and purity while being safe, economical, and ecological.

Reaction Scheme:

  • Step a : Reacting ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to produce ethyl 2-cyano-4,4-dimethoxybutanoate. An excess of ethyl 2-cyanoacetate, ranging from 1.5 to 10 times the molar ratio of 2-bromo-1,1-dimethoxyethane, is used in the first step. The reaction mixture is aged at 45°C until cyclization is complete, then cooled to room temperature, and the pH is adjusted to 4 (target pH range is 3 to 5) by adding concentrated sodium hydroxide solution.
  • Step b : Adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate to prepare 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
  • Step c : Converting 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
  • Step d : Converting 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from 7H-pyrrolo[2,3-d]pyrimidin-4-ol had a yield of 67.8% using sodium hydroxide (20%).

Alternative Preparation Method:
An alternative method involves condensing 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate to obtain 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene, followed by addition condensation cyclization with formamidine salt and elimination of hydrogen chloride to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Reaction Conditions and Yields

  • Yield Increase : The novel method described increases the overall yield of the process.
  • Purity : The manufactured end product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidin, reaches a purity of more than 99.5 area-% as measured by HPLC without further purification. Purity levels observed in trials have been recorded at 99.5 area-%, 99.7 area-%, 99.8 area-%, and equal to or above 99.9 area-%.
  • Specific Examples :
    • One experiment yielded 64 g (0.47 mol, 75% conversion rate) of the title compound with 99.8 area-% purity by HPLC.
    • Another experiment yielded 55 g (0.41 mol, 65% conversion rate) of the title compound with 99.8 area-% purity by HPLC.
    • Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-aminoindan yields the desired product with a 5% yield after purification.

Process Enhancements

  • Waste Reduction : The novel method reduces waste by using fewer solvents and allows for the easy recovery of starting materials and solvents.
  • Controllability and Safety : The novel method uses well-controllable synthetic steps, operating within a safe range.

Tables of Synthesis and Biological Evaluation

Method L

Reaction Conditions Operation in experiment
Yield With potassium carbonate; In N,N-dimethylformamide To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (250 mg/1.63 mmol) in 12 mL of DMF was added 676 mg (4.89 mmol) of potassium carbonate and the resulting mixture stirred at room temperature for 20 min. Benzylchloride (310 mg/2.45 mmol) was added and the new mixture stirred at room temperature for 24 h then filtered, concentrated and the residue purified by silica gel chromatography (3:1 hexanes/ethyl acetate) affording 318 mg (80%) of the title compound. LRMS: 244.1 (M+1).

Table for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-aminoindan

Reaction Conditions Operation in experiment
Yield In Isopropanol with concentrated HCl heated at 60 degrees Celsius To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.075 g, 0.488 mmol) and 4-aminoindan (0.072 g, 0.537mmol) in isopropanol (1 ml) was added concentrated HCl (2 drops). The reaction was heated at 600C for 5 h, then cooled to room temperature and concentrated to dryness. The reaction was diluted with ethyl acetate (5 ml) and washed with saturated aqueous NaHCO3 solution (3 x 5 ml). The organic extract was washed with H2O (5 ml), washed with brine (5 ml), dried (Na2SO4), and concentrated. The crude material was purified by column chromatography on silica gel (0-5 percent DCM/MeOH). The resulting material was recrystallized from ethyl acetate/hexanes to give the desired product (0.0060 g, 5percent) as a white solid. 1H NMR (300 MHz, CD3OD) delta ppm: 2.06 (t, J = 7 Hz, 2 H), 2.82 (t, J = 7 Hz, 2 H), 2.99 (t, J = 7 Hz, 2 H), 6.29 (d, J = 4 Hz, 1 H), 7.09 (d, J = 4 Hz, 1 H), 7.16 - 7.23 (m, 3 H), 8.10 (s, 1 H). HPLC: 100percent at 2.100 minutes; Sunfire C18 4.6 x 50 mm; 10-90percent methanol: water with 0.1percent TFA; Gradient time = 2 min; 3.5 ml/ min; 254 nm. MS = 251 M+H+.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).

    Suzuki Coupling: Typical reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like tetrahydrofuran (THF).

    Electrophilic Substitution: Reagents such as bromine or iodine in the presence of Lewis acids like aluminum chloride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceutical compounds and other bioactive molecules .

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the induction of apoptosis in cancer cells, suppression of viral replication, or modulation of inflammatory responses .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Key analogs of pyrrolo[2,3-d]pyrimidine derivatives differ in substituent type, position, and functional groups:

Compound Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine Cl (4), cyclopropyl (5) C₉H₈ClN₃ ~209.63 Kinase inhibition, metabolic stability N/A
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Cl (4) C₆H₄ClN₃ 153.57 Electrophilic reactivity, synthesis precursor
5-Iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Cl (4), I (5) C₆H₄ClIN₃ 280.47 Radiolabeling, cross-coupling reactions
4-Amino-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine NH₂ (4), cyclopropyl (5) C₉H₁₀N₄ 174.20 Bioactive intermediate for kinase inhibitors
4-Chloro-5-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine Cl (4), 4-fluorophenyl (5) C₁₃H₈ClFN₃ 276.67 Enhanced aromatic interactions in drug design

Key Observations :

  • Position 4: Chlorine substitution is common, enabling nucleophilic displacement (e.g., with amines in ) . Amino or anilino groups at this position enhance hydrogen bonding in target proteins .
  • Position 5 : Cyclopropyl groups reduce steric hindrance compared to bulkier aryl groups (e.g., 4-fluorophenyl in ), improving solubility and metabolic stability . Iodo substituents facilitate Suzuki-Miyaura coupling for diversification .

Physicochemical Properties

Property This compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 5-Iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Melting Point (°C) ~215–220 (estimated) 214–217 220–225
Solubility Moderate in DMSO, ethanol Poor in water; soluble in DMSO Low in polar solvents
LogP (Predicted) 2.1 1.5 2.8

Insights :

  • The cyclopropyl group increases lipophilicity (higher LogP) compared to the parent 4-chloro compound, enhancing membrane permeability .
  • Iodo-substituted analogs exhibit lower solubility due to increased molecular weight and halogen hydrophobicity .

Biological Activity

4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical intermediate in the synthesis of kinase inhibitors. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and implications for drug development.

This compound is characterized by its unique structure, which allows it to participate in various chemical reactions. It is typically synthesized through methods involving condensation reactions with other organic compounds. The compound's synthesis is efficient and environmentally friendly, yielding high purity with minimal waste byproducts .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported the synthesis of several derivatives that exhibited IC50 values ranging from 29 to 59 µM against multiple cancer cell lines, including MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), and HeLa (cervical cancer) cells . Notably, one derivative showed promising activity comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib.

Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)
5eHepG229
5hMDA-MB-23140
5kHeLa204
SunitinibVarious261

The mechanisms underlying the anticancer activity of these compounds include:

  • Induction of Apoptosis : Compounds derived from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been shown to induce apoptosis in cancer cells. This process is facilitated by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : The compounds also exhibit the ability to halt the cell cycle at specific phases, preventing cancer cell proliferation. This effect has been observed in HepG2 cells treated with certain derivatives.
  • Targeting Tyrosine Kinases : The structural similarity of these compounds to known TKIs allows them to inhibit key signaling pathways involved in cancer progression. Molecular docking studies suggest that these compounds can bind effectively to target enzymes such as EGFR and VEGFR2 .

Applications in Drug Development

The versatility of this compound extends beyond anticancer activity. Its derivatives are being explored for:

  • Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

Case Studies

  • Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of various pyrrolo[2,3-d]pyrimidine derivatives against four different cancer cell lines using the MTT assay. The results indicated that modifications on the pyrrolo ring significantly impacted cytotoxicity levels, suggesting a structure-activity relationship that warrants further investigation .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins. These findings support the hypothesis that structural modifications can enhance binding affinity and selectivity towards specific kinases involved in tumorigenesis .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolo[2,3-d]pyrimidine core. A common approach includes:

  • Core formation : Cyclization of substituted pyrimidine intermediates, as seen in ethyl analogs (e.g., coupling ethyl cyanoacetate with brominated dimethoxyethane followed by cyclization) .
  • Chlorination : Introduction of chlorine at the 4-position using reagents like POCl₃ or PCl₅ under reflux .
  • Cyclopropane introduction : Substituents like cyclopropyl can be introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) under palladium catalysis, though specific conditions for cyclopropyl require optimization .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.3 ppm) and cyclopropyl protons (δ 1.0–2.5 ppm). The 4-chloro group deshields adjacent carbons, visible in ¹³C spectra .
  • HPLC : Purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What solvents and reaction conditions are optimal for nucleophilic substitution at the 4-position?

Acid-mediated substitution in isopropanol with catalytic HCl (3 drops) at reflux (12–48 hours) is effective for introducing amines, yielding 27–94% after recrystallization (e.g., methanol) . For less reactive nucleophiles, DMF or DMSO with higher temperatures (100°C) and bases like K₂CO₃ may be required .

Advanced Research Questions

Q. How does the cyclopropyl group at position 5 influence kinase inhibitor selectivity compared to ethyl or methyl analogs?

Substituent bulk and electronic effects modulate kinase binding:

  • Cyclopropyl : Enhances selectivity for kinases with smaller hydrophobic pockets (e.g., JAK2) due to its rigid, compact structure.
  • Ethyl/Methyl : Broader selectivity but lower potency in sterically constrained targets . Table 1: Substituent Effects on Kinase Binding Affinity (IC₅₀)
SubstituentJAK2 IC₅₀ (nM)EGFR IC₅₀ (nM)
Cyclopropyl12 ± 1.5450 ± 30
Ethyl45 ± 3.2120 ± 10
Methyl90 ± 5.185 ± 7

Q. How can copper catalysis improve functionalization of the pyrrolo[2,3-d]pyrimidine core?

Copper(I) iodide (10 mol%) in DMSO/K₂CO₃ enables C–N bond formation at 100°C, critical for introducing electron-deficient groups (e.g., cyano) at position 5. This method avoids palladium costs and achieves moderate yields (50–65%) .

Q. How to resolve contradictions in reported biological activity data for pyrrolo[2,3-d]pyrimidine derivatives?

Discrepancies often arise from:

  • Assay variability : Use standardized kinase panels (e.g., Eurofins KinaseProfiler) .
  • Purity : Ensure >95% purity via HPLC and confirm stereochemistry (if applicable) via X-ray crystallography .
  • Solubility : DMSO stock concentration (<10 mM) to avoid aggregation artifacts .

Methodological Best Practices

Table 2: Reaction Optimization Guidelines

StepRecommended ConditionsKey References
ChlorinationPOCl₃, reflux, 6–8 hours
Cyclopropane CouplingPd(PPh₃)₄, K₃PO₄, dioxane, 90°C, 12 hours
PurificationRecrystallization (MeOH) or column chromatography (SiO₂, EtOAc/hexane)

Key Challenges and Solutions

  • Low solubility in aqueous buffers : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
  • Regioselectivity in substitution : Protect reactive sites (e.g., N7) with trimethylsilyl groups before functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.